2-(4-fluorophenoxy)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Description

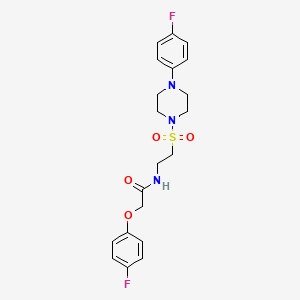

This compound features a 4-fluorophenoxy group attached to an acetamide backbone, linked via a sulfonamide ethyl chain to a 4-(4-fluorophenyl)piperazine moiety.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O4S/c21-16-1-5-18(6-2-16)24-10-12-25(13-11-24)30(27,28)14-9-23-20(26)15-29-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBYJGOKWRGMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound features a piperazine ring, a fluorophenyl group, and an acetamide moiety, which contribute to its biological properties. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and stability, potentially influencing its interaction with biological targets.

Research indicates that compounds with similar structures may target various receptors and signaling pathways:

- Ryanodine Receptor Activation : Similar compounds have been identified as activators of the ryanodine receptor (RyR), which plays a crucial role in calcium signaling within cells. This activation can lead to alterations in intracellular calcium levels, affecting various cellular functions such as muscle contraction and neurotransmitter release .

- PARP-1 Modulation : Some studies suggest that related compounds may modulate the PARP-1 receptor, which is implicated in DNA repair mechanisms and cancer therapy. This modulation could make the compound useful for therapeutic applications in oncology .

Biological Activity Data

The biological activity of this compound has been explored through various assays. Below is a summary table highlighting key findings from different studies:

| Study | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | Inhibition of Cav3.2 channels | 4.0 | Calcium channel blockade |

| Study 2 | PARP-1 modulation | N/A | DNA repair inhibition |

| Study 3 | Anti-proliferative effects | 5.0 | Cell cycle arrest |

Case Study 1: Calcium Channel Blockade

In a study focused on calcium channels, derivatives of piperazine were tested for their ability to block Cav3.2 channels, with one derivative showing an IC50 value of approximately 4 μM. This suggests that similar compounds could influence pain pathways by modulating calcium influx in neurons .

Case Study 2: Cancer Therapeutics

Another investigation examined the potential of piperazine derivatives in cancer therapy, specifically targeting PARP-1. The findings indicated that these compounds could effectively inhibit cancer cell proliferation by interfering with DNA repair processes .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, specifically serotonin and dopamine pathways, which are critical in the modulation of mood and behavior.

Anticancer Activity

In silico studies have indicated that derivatives of piperazine compounds may exhibit anti-proliferative activity against various cancer cell lines. The quantitative structure-activity relationship (QSAR) studies suggest that modifications to the piperazine ring can enhance the anticancer properties of related compounds .

Receptor Binding Studies

Research has explored the compound's role as a ligand in receptor binding studies. Its ability to interact with specific receptors can lead to insights into its pharmacological mechanisms and potential therapeutic applications .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic processes, enhancing its therapeutic efficacy. This aspect is crucial for understanding how modifications to the chemical structure can alter biological activity and therapeutic outcomes .

Case Study 1: Anticancer Research

A study conducted on arylpiperazine derivatives demonstrated significant anti-proliferative activity against breast cancer cell lines. The results indicated that modifications to the piperazine structure could enhance cytotoxicity, suggesting a promising avenue for further research into structurally related compounds like 2-(4-fluorophenoxy)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide .

Case Study 2: Neurological Disorders

Another study focused on the compound's potential as a treatment for anxiety disorders. The findings suggested that compounds with similar structural features could modulate serotonin receptors, leading to anxiolytic effects in animal models .

Comparison with Similar Compounds

Research Findings and Implications

Dual Fluorophenyl Advantage : The target’s dual 4-fluorophenyl groups likely enhance blood-brain barrier penetration compared to single-fluorophenyl analogs (e.g., compound 15 ).

Sulfonamide vs. Thiazole Linkers : Sulfonamide linkers (target compound) may improve aqueous solubility over thiazole-containing analogs, critical for oral bioavailability.

Contradictory Trends : While bulky substituents (e.g., benzhydryl in 6i ) increase melting points, they may reduce solubility—a trade-off requiring optimization in the target compound.

Q & A

Q. What are the recommended methods for synthesizing 2-(4-fluorophenoxy)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide, and how can reaction yields be optimized?

Answer: Synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and subsequent coupling with fluorophenoxy acetamide precursors. For example, analogous compounds (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) are synthesized via refluxing intermediates in acetic anhydride, followed by crystallization . Optimization strategies include:

- Reagent stoichiometry: Adjust molar ratios of sulfonylating agents (e.g., methane sulfonamide) to intermediates to minimize side reactions.

- Temperature control: Reflux conditions (e.g., 80–100°C) enhance reaction completeness, while slow evaporation improves crystal purity .

- Purification: Column chromatography or recrystallization in ethanol/water mixtures can isolate high-purity products (>95%) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

Answer: Structural validation requires a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl and piperazine moieties) .

- X-ray crystallography: Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs, as demonstrated for related acetamides .

- Mass spectrometry (MS): High-resolution MS verifies molecular weight (e.g., via m/z peaks matching C₂₀H₂₂F₂N₃O₄S⁺) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of intermediates during synthesis?

Answer: Quantum chemical calculations (e.g., DFT) and reaction path search methods are critical:

- Transition state analysis: Identifies energy barriers for sulfonylation and coupling steps, enabling pathway optimization .

- Solvent effects: COSMO-RS models predict solvation free energies to select solvents that stabilize intermediates .

- Machine learning: Trained on PubChem data, algorithms can suggest optimal reaction conditions (e.g., temperature, catalysts) .

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting receptor binding affinities?

Answer: Methodological consistency is key:

- Assay standardization: Use uniform cell lines (e.g., HEK-293 for GPCR studies) and control compounds to minimize variability .

- Dose-response curves: Perform triplicate experiments with statistical validation (e.g., ANOVA) to confirm IC₅₀ values .

- Structural analogs: Compare with derivatives (e.g., piperazine-sulfonamide hybrids) to isolate structure-activity relationships (SAR) .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetic properties in vitro?

Answer:

- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Membrane permeability: Use Caco-2 cell monolayers to measure apparent permeability (Papp) and assess blood-brain barrier penetration .

- Protein binding: Equilibrium dialysis with human serum albumin (HSA) quantifies free fraction, critical for dose adjustments .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

Answer:

- Flow chemistry: Continuous reactors reduce batch-to-batch variability and improve heat management for exothermic steps .

- In-line analytics: PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

- Crystallization engineering: Anti-solvent addition or cooling profiles enhance crystal size distribution and filterability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.